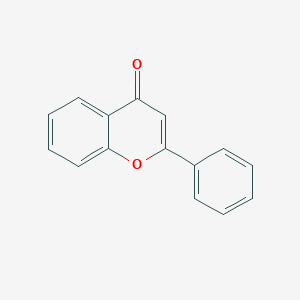

Flavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022048 | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-82-6 | |

| Record name | Flavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Flavone Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavones, a significant subclass of flavonoids, are ubiquitously found in a variety of fruits, vegetables, and medicinal herbs. These polyphenolic compounds have garnered considerable attention within the scientific community for their extensive range of biological activities. Their therapeutic potential stems from their diverse mechanisms of action, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of flavone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Antioxidant Activity of this compound Compounds

Flavones are renowned for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[1] This protective action helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Antioxidant Data

The antioxidant efficacy of various this compound compounds has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

| This compound Compound | IC50 (µM) in DPPH Assay | Reference |

| 3',4'-dihydroxythis compound | 9.61 ± 1.36 | [2] |

| Luteolin | 16.90 ± 0.74 | [2] |

| Compound 2 | 19.13 (approx.) | [3] |

| Compound 7 | 96.03 (approx.) | [3] |

| Compound 9 | 96.03 (approx.) | [3] |

| Compound 10 | 96.03 (approx.) | [3] |

| Compound 11 | 96.03 (approx.) | [3] |

| Compound 16 | 96.03 (approx.) | [3] |

| Compound 18 | 96.03 (approx.) | [3] |

| Compound 23 | 96.03 (approx.) | [3] |

| Compound 25 | 96.03 (approx.) | [3] |

| Compound 26 | 96.03 (approx.) | [3] |

| Compound 27 | 96.03 (approx.) | [3] |

| Compound 28 | 96.03 (approx.) | [3] |

| Compound 35 | 96.03 (approx.) | [3] |

| Compound 39 | 96.03 (approx.) | [3] |

| Compound 51 | 96.03 (approx.) | [3] |

| Compound 52 | 96.03 (approx.) | [3] |

| Compound 58 | 96.03 (approx.) | [3] |

| Compound 60 | 96.03 (approx.) | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound compounds using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test this compound compounds

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. Store in a dark bottle to prevent degradation.

-

Preparation of Test Compounds and Control:

-

Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO, methanol).

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a series of concentrations of ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control to the wells.

-

Add the DPPH working solution to each well to initiate the reaction. An equal volume of solvent without the test compound is used as a blank.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Anti-inflammatory Activity of this compound Compounds

Flavones exert significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their action often involves the suppression of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the downregulation of inflammatory cytokines.

Key Signaling Pathways in Anti-inflammatory Action

Flavones are known to interfere with major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavones can inhibit this pathway by preventing IκB degradation.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus, leading to the expression of inflammatory mediators. Flavones have been shown to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of flavones is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| This compound Compound | IC50 (µM) for NO Inhibition | Reference |

| 3',4'-dihydroxythis compound | 9.61 ± 1.36 | [2] |

| Luteolin | 16.90 ± 0.74 | [2] |

| Apigenin | 23 | [6] |

Experimental Protocol: Western Blot Analysis for NF-κB Pathway

This protocol describes the use of Western blotting to analyze the effect of flavones on the NF-κB signaling pathway.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test this compound compounds

-

Protein lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in complete medium.

-

Pre-treat cells with various concentrations of the test this compound compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for IκBα phosphorylation, 2-4 hours for p65 expression). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or similar assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., β-actin).

-

Anticancer Activity of this compound Compounds

Flavones have demonstrated significant potential as anticancer agents through their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of flavones on cancer cells are commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

| This compound Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Apigenin | Cervical Cancer | - | - | Low µM range | [7] |

| Chrysin | Cervical Cancer | - | - | Low µM range | [7] |

| Luteolin | Cervical Cancer | - | - | High activity | [7] |

| Luteolin | Melanoma | - | - | High activity | [7] |

| Myricetin | Lung Cancer | - | - | Potent activity | [7] |

| Quercetin | Melanoma | - | - | Potent activity | [7] |

| Quercetin | Cervical Cancer | - | - | Potent activity | [7] |

| Apigenin | SCC-25 | Oral Squamous Carcinoma | 48 | 43.3 ± 2.0 | [8] |

| Luteolin | SCC-25 | Oral Squamous Carcinoma | 48 | 35.7 ± 1.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT assay for assessing the cytotoxic effects of this compound compounds on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test this compound compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include untreated and vehicle (e.g., DMSO) controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation of Cell Viability and IC50:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Neuroprotective Effects of this compound Compounds

Emerging evidence suggests that flavones possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action include the modulation of neuronal signaling pathways, reduction of oxidative stress, and suppression of neuroinflammation.

Mechanisms of Neuroprotection

Flavones can protect neurons from damage through various mechanisms:

-

Activation of Pro-survival Signaling: Some flavones can activate signaling pathways that promote neuronal survival and inhibit apoptosis.

-

Inhibition of Neuroinflammation: By suppressing the activation of microglia and astrocytes, flavones can reduce the production of neurotoxic inflammatory mediators.

-

Antioxidant Effects in the Brain: Flavones that can cross the blood-brain barrier can exert direct antioxidant effects within the central nervous system.

Experimental Protocol: RT-PCR for Inflammatory Cytokine Gene Expression

This protocol outlines the use of reverse transcription-polymerase chain reaction (RT-PCR) to measure the effect of flavones on the gene expression of pro-inflammatory cytokines in a neuroinflammation model.

Materials:

-

Neuronal or microglial cell line

-

Cell culture reagents

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Test this compound compounds

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells and pre-treat with test this compound compounds.

-

Induce an inflammatory response with LPS.

-

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR (qPCR):

-

Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the control group.

-

Conclusion

This compound compounds exhibit a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, coupled with their diverse mechanisms of action, make them compelling candidates for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate the exploration and exploitation of the therapeutic potential of flavones. Continued research in this area is crucial to translate the promising preclinical findings into clinically effective treatments for a range of human diseases.

References

- 1. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Core Chemical Synthesis of the Flavone Backbone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemical syntheses of the flavone backbone, a core scaffold in a vast array of biologically active compounds. This document details the most pertinent and historically significant synthetic strategies, offering step-by-step experimental protocols, quantitative data for reaction optimization, and visual diagrams of reaction pathways and workflows to aid in practical application and understanding.

Introduction to this compound Synthesis

Flavones, a subclass of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone. Their widespread presence in the plant kingdom and their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made their chemical synthesis a subject of enduring interest in medicinal chemistry and drug development.[1][2] The key to accessing the diverse array of naturally occurring and novel synthetic flavones lies in the efficient construction of this core heterocyclic system.

Historically, several named reactions have been established as the cornerstones of this compound synthesis. This guide will focus on three seminal methods: the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and the Auwers Synthesis. Additionally, the pivotal role of 2'-hydroxychalcones as immediate precursors will be explored, including their synthesis via the Claisen-Schmidt condensation.

Synthesis via 2'-Hydroxychalcone (B22705) Precursors

A prevalent and versatile strategy for constructing the this compound backbone is the oxidative cyclization of 2'-hydroxychalcones.[3][4] These precursors are readily accessible through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).[5]

Claisen-Schmidt Condensation for 2'-Hydroxychalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed aldol (B89426) condensation followed by dehydration, which efficiently yields the α,β-unsaturated ketone system of the chalcone.[5]

Reaction Pathway:

Caption: General workflow for Claisen-Schmidt condensation.

Experimental Protocol: Optimized Synthesis of 2'-Hydroxychalcone [5][6]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of isopropyl alcohol (IPA).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (B78521) (NaOH).

-

Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid (HCl) until the pH is acidic.

-

Purification: Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.

| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) |

| 2'-hydroxyacetophenone, Benzaldehyde | NaOH / IPA | 4 h | Optimized |

| 2'-hydroxyacetophenone, 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 |

| 2'-hydroxyacetophenone, 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |

Table 1: Quantitative data for the synthesis of various 2'-hydroxychalcone derivatives.[5]

Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

Once the 2'-hydroxychalcone is synthesized, the this compound ring is formed through an oxidative cyclization reaction. Various oxidizing agents can be employed for this transformation.[7]

Reaction Pathway:

Caption: General workflow for the oxidative cyclization of 2'-hydroxychalcones.

Experimental Protocol: Synthesis of this compound using Sodium Tellurite (B1196480) [7]

-

Reaction Setup: In a round-bottom flask fitted with an air condenser and a calcium chloride guard tube, dissolve the 2'-hydroxychalcone in dimethylsulfoxide (DMSO).

-

Reagent Addition: Add sodium tellurite to the solution.

-

Reaction Conditions: Heat the reaction mixture at 130-140°C for one hour, ensuring anhydrous conditions.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration and recrystallize from aqueous methanol (B129727) to obtain the pure this compound. For the unsubstituted this compound, a yield of 80% has been reported.[7]

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable two-step method for the synthesis of flavones.[8] It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to yield the this compound.[4][9]

Reaction Pathway:

Caption: Workflow for this compound synthesis via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of this compound [4]

Step 1: Preparation of 2-Benzoyloxyacetophenone

-

In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).

-

Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette and fit the flask with a calcium chloride drying tube.

-

Allow the exothermic reaction to stand for 20 minutes or until the heat evolution ceases.

-

Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.

-

Collect the solid product by vacuum filtration, wash with ice-cold methanol (~5 mL) followed by water (~5 mL), and air-dry. The yield of crude product is typically 22-23 g. Recrystallization from methanol yields 19-20 g (79-83%) of pure product.

Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

-

Dissolve 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL) in a 50 mL beaker and heat to 50°C.

-

Add crushed potassium hydroxide (KOH) pellets (~0.85 g) and stir the mixture. A yellow precipitate of the potassium salt should form.

-

Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.

-

Collect the resulting solid product by suction filtration and dry. This crude 1,3-diketone can be used directly in the next step.

Step 3: Acid-Catalyzed Cyclization to this compound

-

In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.

-

With stirring, add 1 mL of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.

-

Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.

-

After the ice melts completely, collect the crude this compound product by vacuum filtration and wash with water until the filtrate is no longer acidic. The yield of the final product is 14.5–15 g (94–97%). The overall yield of this compound based on o-hydroxyacetophenone is 59–68%.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Esterification | 2-Hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Benzoyloxyacetophenone | 79-83 |

| 2. Rearrangement | 2-Benzoyloxyacetophenone | KOH, Pyridine | o-Hydroxydibenzoylmethane | - |

| 3. Cyclization | o-Hydroxydibenzoylmethane | H₂SO₄, Acetic Acid | This compound | 94-97 |

Table 2: Quantitative data for the three-step synthesis of this compound via the Baker-Venkataraman rearrangement.

The Allan-Robinson Reaction

The Allan-Robinson reaction is a classical method for the synthesis of flavones and isoflavones, involving the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid.[7]

Reaction Pathway:

Caption: General workflow for the Allan-Robinson reaction.

Experimental Protocol: Synthesis of 3,5,7-Trimethoxythis compound

-

Reaction Setup: A mixture of 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (B1203000) (1 equivalent) is heated at 180-200°C for 4-6 hours.

-

Hydrolysis: The reaction mixture is allowed to cool and then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 30 minutes to hydrolyze the excess anhydride.

-

Work-up: After cooling, the solution is filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

The Auwers Synthesis

The Auwers synthesis is a method for the formation of flavonols (3-hydroxyflavones).[3] The process begins with an acid-catalyzed aldol condensation to form an o-hydroxychalcone from a coumarone. This is followed by bromination of the alkene and subsequent rearrangement with a base to yield the flavonol.[3]

Reaction Pathway:

Caption: General workflow for the Auwers synthesis of flavonols.

Experimental Protocol: General Procedure

Detailed, quantitative protocols for the Auwers synthesis are less commonly reported in modern literature. However, the general steps are as follows:

-

Step 1: Synthesis of the o-Hydroxychalcone: An acid-catalyzed aldol condensation is carried out between a benzofuran-3(2H)-one (a coumarone derivative) and a substituted benzaldehyde.

-

Step 2: Bromination: The resulting o-hydroxychalcone is treated with bromine to form a dibromo-adduct across the double bond.

-

Step 3: Rearrangement to Flavonol: The dibromo-adduct is then treated with a base, such as potassium hydroxide, which induces a rearrangement to form the final flavonol product.

Conclusion

The synthetic routes outlined in this guide—the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, the Auwers Synthesis, and the synthesis via oxidative cyclization of 2'-hydroxychalcones—represent the foundational methods for constructing the this compound backbone. Each method offers distinct advantages and is suited to different starting materials and desired substitution patterns on the final this compound molecule. A thorough understanding of these classical transformations, coupled with the provided experimental protocols and quantitative data, will empower researchers, scientists, and drug development professionals to efficiently synthesize a wide range of this compound derivatives for further investigation and application. The accompanying diagrams provide clear visual aids to the reaction pathways and experimental workflows, facilitating a deeper comprehension of these essential synthetic strategies.

References

- 1. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 2. Auwers synthesis - Wikipedia [en.wikipedia.org]

- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Auwers_synthesis [chemeurope.com]

- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Flavone Derivatives in Plant Extracts

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the extraction, identification, and quantification of flavone derivatives from plant materials. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and biological pathways to facilitate understanding and application in a research and development setting.

Introduction to this compound Derivatives

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, playing crucial roles in growth, reproduction, and defense against environmental stressors.[1] Among these, flavones, characterized by a C6-C3-C6 backbone, are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2] They are known to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, making them promising candidates for drug development.[3][4] The accurate identification and quantification of these compounds in plant extracts are paramount for harnessing their therapeutic potential.

Extraction of this compound Derivatives from Plant Material

The initial and most critical step in the analysis of this compound derivatives is their efficient extraction from the plant matrix. The choice of method depends on the stability of the target compounds, the solvent used, and the desired scale of extraction.[5]

Experimental Protocols for Extraction

a) Soxhlet Extraction: Soxhlet extraction is a classic and exhaustive method that utilizes continuous solvent cycling.[6] While highly efficient, it may not be suitable for thermolabile compounds due to prolonged exposure to heat.[5]

-

Protocol:

-

Place 2 grams of dried, powdered plant material into a cellulose (B213188) thimble.[7]

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent, such as 80% methanol (B129727) or 60% ethanol.[1][8]

-

Heat the flask to initiate solvent vaporization. The solvent vapor travels to the condenser, liquefies, and drips into the chamber containing the plant material.

-

Once the solvent level reaches the siphon arm's overflow point, the extract is siphoned back into the distilling flask.

-

Continue this cycle for a predetermined period, typically ranging from 2 to 15 hours, to ensure exhaustive extraction.[1][7]

-

After extraction, concentrate the resulting solution using a rotary evaporator.[7]

-

b) Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds.[9] It is a rapid and efficient method that often results in higher yields compared to traditional techniques and can be performed at lower temperatures, preserving heat-sensitive molecules.[10][11]

-

Protocol:

-

Combine 2 grams of powdered plant material with 50 mL of solvent (e.g., 50-70% ethanol) in an Erlenmeyer flask.[7][12]

-

Place the flask in an ultrasonic bath.

-

Apply ultrasonic power (e.g., 300-400 W) for a specified duration (e.g., 30-50 minutes).[7][9]

-

Maintain a constant temperature during the process, if required.

-

Filter the extract to remove solid plant debris. The process can be repeated with fresh solvent to maximize yield.[7]

-

Analytical Techniques for Identification and Quantification

Following extraction, a combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of flavonoids, offering high resolution and sensitivity for separating complex mixtures.[13][14]

-

Experimental Protocol for HPLC Analysis:

-

System: Agilent 1200 Series or similar.[12]

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm) is commonly used.[12][13]

-

Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

-

Gradient Program: A typical gradient might be: 0 min, 30% B; 20 min, 70% B; 22 min, 100% B; 30 min, 100% B.[12]

-

Detection: A Diode Array Detector (DAD) is used to monitor the eluent at specific wavelengths, typically around 280 nm and 350-370 nm for flavones.[12][17]

-

Quantification: External standards of known this compound derivatives (e.g., luteolin, apigenin, quercetin) are used to create calibration curves for quantitative analysis.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive structural information and high sensitivity for identifying and quantifying compounds, even at trace levels.[16][18]

-

Experimental Protocol for LC-MS/MS Analysis:

-

LC System: An ultra-performance liquid chromatography (UPLC) system provides superior resolution and speed.[16] The separation conditions (column, mobile phase, gradient) are often similar to those used in HPLC.

-

Mass Spectrometer: A triple quadrupole (TQ-MS) or Quadrupole Time-of-Flight (QTOF-MS) instrument is commonly used.[16][19]

-

Ionization Source: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to acquire a broad range of flavonoid profiles.[16][20]

-

MS Parameters (Example):

-

Data Acquisition: Mass spectra are recorded over a mass-to-charge (m/z) range of 100–1000.[16] Identification is confirmed by comparing retention times and fragmentation patterns with authentic standards or spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the complete structural elucidation of novel or unknown this compound derivatives.[1][21] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC) provide detailed information about the carbon-hydrogen framework of the molecule.[22][23][24]

-

Methodology:

-

Sample Preparation: The purified this compound derivative is dissolved in a deuterated solvent, such as DMSO-d6, which is effective for a wide range of flavonoids.[21][25]

-

Data Acquisition: 1D (1H, 13C) and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[26]

-

Structural Elucidation: The chemical shifts, coupling constants, and correlations observed in the spectra are used to piece together the molecule's structure, including the position of substituents on the this compound core and the nature of any attached glycosides.[24][27]

-

Quantitative Data of this compound Derivatives in Plant Extracts

The concentration of this compound derivatives can vary significantly depending on the plant species, part of the plant used, and geographical origin.[28] The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | This compound Derivative | Concentration (µg/g Dry Weight unless specified) | Reference |

| Urtica dioica (Nettle) | Leaves | Rutin | 2314.14 | [12] |

| Rosa canina (Rose) | Fruit | Rutin | 2585.95 | [12] |

| Vaccinium myrtillus (Bilberry) | Leaves | Rutin | 854.62 | [12] |

| Mentha piperita (Peppermint) | Leaves | Rutin | 952.54 | [12] |

| Taraxacum officinale (Dandelion) | Roots | Rutin | 268.95 | [12] |

| Lactuca indica | Leaves | Total Flavonoids | 48,010 (48.01 mg/g) | [11] |

| Camellia fascicularis | Leaves | Total Flavonoids | 47,650 (4.765%) | [29] |

| Pteris cretica | - | Total Flavonoids | 47,100 (4.71%) | [30] |

| Morus spp. 'Cheong Su' | Leaves | Total Flavonoids | 1297.9 (mg/100g) | [28] |

| Tomatoes (Cherry) | Fruit | Quercetin | 17 - 203 (µg/g Fresh Weight) | [31] |

| Onions | Bulb | Quercetin | 185 - 634 (µg/g Fresh Weight) | [31] |

| Lettuce 'Lollo Rosso' | Outer Leaves | Quercetin | 911 (µg/g Fresh Weight) | [31] |

| Celery | - | Apigenin | up to 191 (µg/g Fresh Weight) | [31] |

| Celery | - | Luteolin | up to 40 (µg/g Fresh Weight) | [31] |

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow

The logical flow from raw plant material to identified compound is a critical process for ensuring reproducibility and accuracy.

Biological Signaling Pathway

This compound derivatives often exert their biological effects by modulating intracellular signaling cascades. The MAPK pathway is a key regulator of cellular processes like inflammation, cell survival, and apoptosis, and is a common target of flavonoids.[32][[“]] Flavonoids can inhibit the phosphorylation of key kinases in this pathway, such as JNK, ERK, and p38, thereby suppressing inflammatory responses.[3]

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. UPLC-MS/MS analysis of flavones from plants and enzyme reaction products [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. iosrjournals.org [iosrjournals.org]

- 19. protocols.io [protocols.io]

- 20. lcms.cz [lcms.cz]

- 21. azolifesciences.com [azolifesciences.com]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. researchgate.net [researchgate.net]

- 24. ukm.my [ukm.my]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. mdpi.com [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 33. consensus.app [consensus.app]

An In-depth Technical Guide to the Core Differences Between Flavones and Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide elucidates the fundamental distinctions between flavones and the broader class of flavonoids, focusing on chemical structure, physicochemical properties, analytical differentiation, and biological activity.

The Fundamental Difference: A Matter of Chemical Structure and Classification

Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants.[1] Their basic structure is a fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C).[1][2]

Flavones are a major subclass of flavonoids. The defining structural features of a flavone are:

-

A double bond between the C2 and C3 positions in the C-ring.

-

The absence of a hydroxyl (-OH) group at the C3 position.[3]

In contrast, the broader term flavonoid encompasses multiple subclasses, each with unique structural modifications to the C-ring.[4][5] For example, flavonols , another major subclass, are structurally identical to flavones except they possess a hydroxyl group at the C3 position.[3][6] This single hydroxyl group dramatically alters the molecule's properties. Other major flavonoid subclasses include flavanones (saturated C2-C3 bond), flavanols (catechins), isoflavones (B-ring attached at C3), and anthocyanidins.[4][7]

The hierarchical relationship can be visualized as follows:

Comparative Physicochemical and Spectral Properties

The subtle structural differences between flavonoid subclasses lead to significant variations in their physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.[8] The presence or absence of the 3-hydroxyl group, in particular, affects polarity, hydrogen bonding capacity, and metal chelation, influencing properties like solubility and antioxidant potential.[9][10]

All flavones and flavonols exhibit two characteristic absorption bands in their UV-Vis spectra. Band I (300-390 nm) is associated with the B-ring (cinnamoyl system), while Band II (240-280 nm) corresponds to the A-ring (benzoyl system).[11] The exact λmax is highly dependent on the substitution pattern.

| Property | This compound (Apigenin) | Flavonol (Quercetin) | Flavanone (Naringenin) | Isothis compound (Genistein) | Key Difference Reference |

| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₇ | C₁₅H₁₂O₅ | C₁₅H₁₀O₅ | Varies by hydroxylation |

| Molecular Weight ( g/mol ) | 270.24 | 302.24 | 272.25 | 270.24 | Varies by structure |

| UV λmax Band I (in MeOH) | ~336 nm | ~372 nm | ~288 nm | ~262 nm | Position indicates conjugation[12][13] |

| UV λmax Band II (in MeOH) | ~267 nm | ~257 nm | ~288 nm | ~262 nm | [12][13] |

| Bioavailability | Moderate | Generally lower than flavones | High | Highest among subclasses | [14][15][16] |

Note: Values are for the aglycone form and can vary slightly based on the solvent and experimental conditions.

Analytical Methodologies for Differentiation

Distinguishing between flavones and other flavonoids is a routine requirement in natural product chemistry and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy is the most common and powerful technique.[17][18]

This protocol provides a general method for separating common flavonoids from a plant extract.

Objective: To separate and identify flavones (e.g., apigenin) and flavonols (e.g., quercetin) in a hydrolyzed plant extract.

1. Sample Preparation (Acid Hydrolysis):

- Weigh 1.0 g of finely ground, dried plant material.

- Add 50 mL of methanol (B129727) containing 1.2 M HCl.

- Reflux the mixture at 90°C for 2 hours to hydrolyze flavonoid glycosides to their aglycone forms.

- Cool the mixture and filter through a 0.45 µm syringe filter prior to injection.[19]

2. HPLC Instrumentation and Conditions:

- System: HPLC with a Diode Array Detector (DAD) or UV-Vis Detector.[18]

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][20]

- Mobile Phase: A gradient elution is typically used for complex mixtures.[17]

- Solvent A: Water with 0.5% Phosphoric Acid (or 0.2% Formic Acid).[20]

- Solvent B: Methanol or Acetonitrile.[21]

- Gradient Program:

- 0-5 min: 10% B

- 5-30 min: Linear gradient from 10% to 70% B

- 30-35 min: Hold at 70% B

- 35-40 min: Return to 10% B and equilibrate.

- Flow Rate: 1.0 mL/min.[17][21]

- Column Temperature: 30°C.

- Detection Wavelengths: Monitor at 280 nm, 340 nm, and 370 nm. Flavones show strong absorbance around 340 nm, while flavonols are typically maximal around 370 nm.[22]

- Injection Volume: 20 µL.[20]

3. Identification:

- Compare the retention times and UV-Vis spectra of the peaks in the sample chromatogram with those of authentic standards (e.g., pure apigenin, quercetin) run under the same conditions.[20]

This technique helps determine the position of free hydroxyl groups on the flavonoid skeleton, aiding in subclass identification.

Objective: To differentiate a this compound from a flavonol based on spectral shifts.

1. Stock Solution: Prepare a ~0.1 mg/mL solution of the purified flavonoid in methanol.

2. Spectral Acquisition:

- Record the UV-Vis spectrum (200-500 nm) of the stock solution ("MeOH").

- To the cuvette, add 2-3 drops of 5% Anhydrous Aluminum Chloride (AlCl₃) in methanol, mix, and record the spectrum immediately ("AlCl₃").

- To the AlCl₃ cuvette, add 2-3 drops of concentrated HCl, mix, and record the spectrum ("AlCl₃+HCl").[11]

3. Interpretation:

Flavones (with 5-OH): Adding AlCl₃ causes a large bathochromic (red) shift in Band I (30-55 nm) due to chelation with the 5-OH group and the 4-keto group. This shift remains stable after adding HCl.[11]

Flavonols (with 3-OH and 5-OH): Adding AlCl₃ causes an even larger bathochromic shift in Band I (50-60 nm) due to chelation with both the 5-OH and the 3-OH groups.[11] Critically, the addition of HCl will decompose the acid-labile complex at the 3-OH and ortho-hydroxyl groups, causing a hypsochromic (blue) shift relative to the AlCl₃ spectrum, which is diagnostic for a 3-hydroxyl group.[12]

Figure 2. General workflow for flavonoid analysis. Differential Biological Activities and Signaling Pathways

The structural differences between flavones and other flavonoids directly impact their interaction with biological targets, leading to distinct pharmacological profiles. For example, the 3-OH group in flavonols like quercetin can significantly influence their ability to inhibit certain kinases or scavenge radicals compared to flavones like apigenin.[10][23]

A key signaling pathway modulated by many flavonoids is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation. Both apigenin (a this compound) and quercetin (a flavonol) are known to inhibit this pathway, but their precise mechanisms can differ.[23]

-

Apigenin: Has been shown to suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα. It can also interfere with the activation of upstream kinases like IKK (IκB kinase).[23]

-

Quercetin: Also inhibits NF-κB activation. Its potent antioxidant activity helps reduce the reactive oxygen species (ROS) that can trigger the pathway. Furthermore, quercetin can directly inhibit upstream signaling components like PI3K/Akt, which often leads to NF-κB activation.[23]

Conclusion

While "flavonoid" is the broad classification for a C6-C3-C6 polyphenolic structure, "this compound" refers to a specific subclass defined by a C2=C3 double bond and the absence of a 3-hydroxyl group. This seemingly minor structural distinction imparts significant differences in physicochemical properties, spectral characteristics, and biological activities. For researchers in pharmacology and drug development, understanding these nuances is paramount for the accurate identification, characterization, and application of these potent natural compounds.

References

- 1. Flavonoid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pediaa.com [pediaa.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. nepjol.info [nepjol.info]

- 13. nveo.org [nveo.org]

- 14. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 15. vup.sk [vup.sk]

- 16. Bioaccessibility of Flavones, Flavanones, and Flavonols from Vegetable Foods and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijprajournal.com [ijprajournal.com]

- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. phcog.com [phcog.com]

- 23. pharma.researchfloor.org [pharma.researchfloor.org]

The Multifaceted Antioxidant Mechanisms of Flavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, a prominent subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom. Renowned for their potent antioxidant properties, they play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth exploration of the core mechanisms through which flavones exert their antioxidant effects. We delve into their direct radical scavenging activities, their ability to chelate transition metals, and their intricate interactions with cellular signaling pathways, particularly the Nrf2-ARE axis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanisms of Antioxidant Action

Flavones employ a multi-pronged approach to combat oxidative stress, which can be broadly categorized into direct and indirect mechanisms.

Direct Antioxidant Mechanisms

Direct mechanisms involve the immediate neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through chemical reactions.

The primary direct antioxidant action of flavones is their ability to scavenge free radicals. This process predominantly occurs via hydrogen atom transfer (HAT) , where a hydrogen atom from a hydroxyl group (-OH) on the flavone structure is donated to a free radical, thereby stabilizing it.[1][2] The resulting this compound radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings, a process enhanced by specific structural features.[2][3]

Key structural features that enhance the radical scavenging activity of flavones include:

-

The ortho-dihydroxy (catechol) group in the B-ring: This configuration is a major determinant of high antioxidant capacity.[3][4][5]

-

A 2,3-double bond in the C-ring: This feature, in conjunction with a 4-oxo group, facilitates electron delocalization.[5][6]

-

Hydroxyl groups at the 3 and 5 positions: These groups also contribute to the overall antioxidant potential.[1][5]

Flavones can chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[7][8][9] By binding to these metals, flavones prevent their participation in Fenton-like reactions, which are significant sources of highly reactive hydroxyl radicals (•OH).[10][11] The primary chelation sites in the this compound structure are between the 5-hydroxyl and 4-oxo groups, and the catechol group in the B-ring.[8][9]

Indirect Antioxidant Mechanisms

Indirect mechanisms involve the modulation of cellular processes to bolster the endogenous antioxidant defense system and suppress the production of pro-oxidants.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[13] Flavones can activate the Nrf2 pathway through several mechanisms:

-

Dissociation of the Nrf2-Keap1 complex: Flavones can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][13] This can occur through PKC-mediated phosphorylation of Nrf2 or p62-mediated autophagic degradation of Keap1.[12][13]

-

Regulation of Nrf2 nuclear translocation: Kinases such as AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPKs) can be modulated by flavones to promote Nrf2's movement into the nucleus.[12][13]

-

Inhibition of Nrf2 degradation: Flavones can interfere with the ubiquitination and degradation of Nrf2, for instance, through the PI3K/AKT/GSK3β signaling axis.[12][13]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and superoxide (B77818) dismutase (SOD).[14][15]

Flavones have been shown to inhibit the activity of several enzymes that contribute to the production of ROS.[16][17][18] A key target is xanthine oxidase (XO) , an enzyme that generates superoxide radicals.[16][17] By inhibiting XO, flavones can significantly reduce the cellular load of this primary ROS. Other enzymes inhibited by flavones include cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes that can lead to increased oxidative stress.[16][19]

Structure-Activity Relationship of Antioxidant Flavones

The antioxidant efficacy of a this compound is intricately linked to its chemical structure. The following table summarizes the key structural features and their impact on antioxidant activity.

| Structural Feature | Impact on Antioxidant Activity | References |

| B-Ring Hydroxylation | The presence of an ortho-dihydroxy (catechol) group at the 3' and 4' positions is a primary determinant of high radical scavenging activity. A greater number of hydroxyl groups generally increases activity. | [1][3][4][5] |

| C-Ring Unsaturation | A double bond between carbons 2 and 3, in conjugation with the 4-oxo group, enhances electron delocalization and stabilizes the this compound radical, thereby increasing antioxidant potential. | [5][6][20] |

| C-Ring Hydroxylation | A hydroxyl group at the 3-position further enhances radical scavenging activity. | [1][3][5] |

| A-Ring Hydroxylation | A hydroxyl group at the 5-position can contribute to metal chelation. | [1][8] |

| Glycosylation | The presence of a glycoside moiety generally reduces the antioxidant activity of flavones. | [1] |

| Methoxylation | Substitution of hydroxyl groups with methoxy (B1213986) groups diminishes antioxidant activity. | [7] |

Quantitative Antioxidant Activity of Common Flavones

The antioxidant capacity of flavones is often quantified using various in vitro assays, with results typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.

| This compound | Assay | IC50 (µg/mL) | Reference |

| Luteolin | DPPH | - | [14] |

| Apigenin | DPPH | - | [14] |

| Quercetin | DPPH | - | [21] |

| Rutin | DPPH | - | [21] |

| Kaempferol | DPPH | - | [22] |

| Myricetin | DPPH | - | [14] |

Note: Specific IC50 values can vary significantly depending on the precise experimental conditions. The references provided contain further details on the methodologies used.

Experimental Protocols for Key Antioxidant Assays

A variety of standardized methods are employed to assess the antioxidant capacity of flavones. Below are detailed protocols for two of the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[23][24]

-

Sample Preparation: Dissolve the this compound of interest in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

-

Reaction: Add a small volume of the this compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL) in a 96-well plate or cuvette.[24]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23][24]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[23][24]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.[24]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the this compound and calculating the concentration required to inhibit 50% of the DPPH radicals.[25]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[26]

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24][26]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

-

Sample Preparation: Prepare a series of concentrations of the this compound in a suitable solvent.

-

Reaction: Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[24]

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[26]

-

Measurement: Measure the absorbance at 734 nm.[26]

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the this compound to that of Trolox, a water-soluble vitamin E analog.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Direct radical scavenging by a this compound via hydrogen atom transfer.

References

- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 10. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond [mdpi.com]

- 11. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]

- 12. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - ProQuest [proquest.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant Capacities of Flavones and Benefits in Oxidative-Stre...: Ingenta Connect [ingentaconnect.com]

- 18. naturalequineessentials.com [naturalequineessentials.com]

- 19. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. 2.8. Antioxidant activities [bio-protocol.org]

- 25. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Therapeutic Promise of Flavones: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, a significant subclass of flavonoids, are polyphenolic secondary metabolites ubiquitously found in a variety of plants, fruits, and vegetables. Characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration, these compounds have garnered substantial interest within the scientific community for their diverse and potent pharmacological activities. Extensive preclinical research has illuminated their potential as therapeutic agents in a range of human diseases, primarily attributed to their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth exploration of the therapeutic applications of flavones, focusing on their mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for their evaluation. Furthermore, this guide presents visual representations of key signaling pathways modulated by flavones to facilitate a deeper understanding of their molecular interactions.

Introduction: The Chemical Landscape and Therapeutic Potential of Flavones

Flavonoids are broadly classified into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. Flavones, such as apigenin (B1666066) and luteolin (B72000), are distinguished by the presence of a double bond between C2 and C3 and a ketone group at C4 of the C ring. This structural feature is crucial for their biological activity. The therapeutic potential of flavones is vast, with evidence suggesting their efficacy in mitigating the pathology of chronic diseases.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways that are dysregulated in disease states.[3]

Anticancer Applications of Flavones

Flavones have demonstrated significant anticancer effects across a variety of cancer cell lines.[4] Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and invasion.[5][6] Flavones exert these effects by modulating key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.[5]

Quantitative Data: In Vitro Cytotoxicity of Select Flavones

The cytotoxic effects of flavones are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for apigenin and luteolin in various cancer cell lines.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [7] |

| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [7] |

| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [7] |

| Primary RCC Cells (Patient 1) | Renal Cell Carcinoma | 73.02 | 24 | [7] |

| Primary RCC Cells (Patient 2) | Renal Cell Carcinoma | 43.74 | 24 | [7] |

| Primary RCC Cells (Patient 3) | Renal Cell Carcinoma | 35.63 | 24 | [7] |

| Primary RCC Cells (Patient 4) | Renal Cell Carcinoma | 26.80 | 24 | [7] |

| Primary RCC Cells (Patient 5) | Renal Cell Carcinoma | 53.51 | 24 | [7] |

| HL60 | Leukemia | 30 | 24 | [8] |

| K562 | Leukemia | >100 | 24 | [8] |

| TF1 | Leukemia | >100 | 24 | [8] |

| HT29 | Colorectal Cancer | >50 | 48 | [9] |

| MCF-7 | Breast Cancer | 2.30 | 24 | [10] |

| MDA-MB-231 | Breast Cancer | 4.07 | 24 | [10] |

| HeLa | Cervical Cancer | 35.89 | Not Specified | [11] |

Table 2: IC50 Values of Luteolin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GLC4 | Lung Cancer | 40.9 | [4] |

| Mouse Kidney Mesangial Cells | Not Applicable (Proliferation Inhibition) | 1.5 | [4] |

| RdRp (Enzyme Inhibition) | Not Applicable (Antiviral) | 4.6 | [12] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Flavone stock solution (e.g., apigenin, luteolin) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14]

-